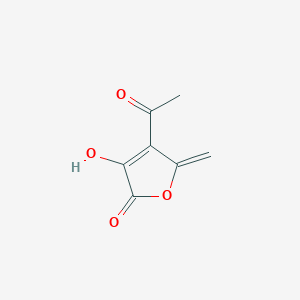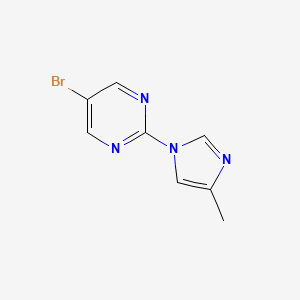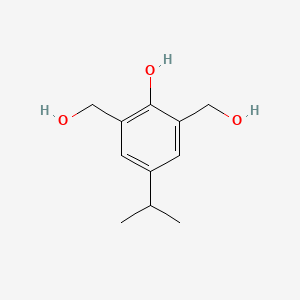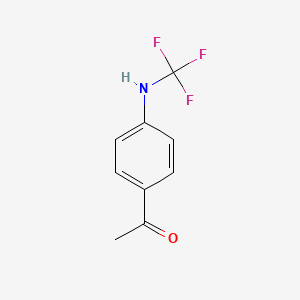
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of a piperidine ring substituted with five methyl groups, which imparts significant steric hindrance and stability to the molecule. This compound finds applications in various fields, including chemistry, biology, and industry, due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with an appropriate alkylating agent. One common method includes the use of 3-chloropropan-1-amine as the alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A precursor and structurally related compound with similar steric properties.
N,N-Dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine: A derivative with additional methyl groups on the amine nitrogen.
Uniqueness
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C13H28N2O |
|---|---|
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C13H28N2O/c1-12(2)9-11(16-8-6-7-14)10-13(3,4)15(12)5/h11H,6-10,14H2,1-5H3 |
Clé InChI |
YQAJEVJZXJWJJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)OCCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
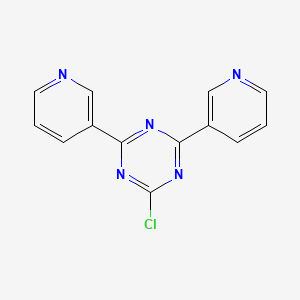
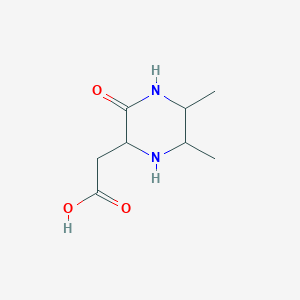
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
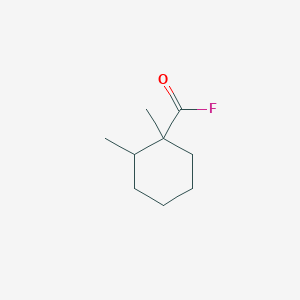
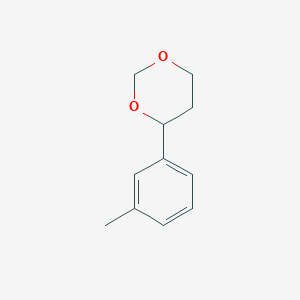
![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)
![3-[2-[5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B13963655.png)

